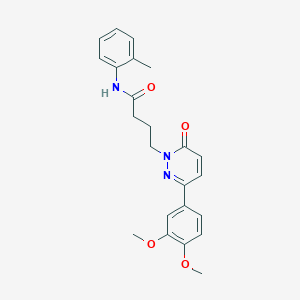

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide

Description

This compound features a pyridazinone core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 1 with a butanamide chain linked to an o-tolyl (ortho-methylphenyl) group. The 3,4-dimethoxy substituents contribute electron-donating effects, while the o-tolyl group introduces steric bulk.

Propriétés

IUPAC Name |

4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methylphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-16-7-4-5-8-18(16)24-22(27)9-6-14-26-23(28)13-11-19(25-26)17-10-12-20(29-2)21(15-17)30-3/h4-5,7-8,10-13,15H,6,9,14H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAKDPJXQMQLNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Attachment of the Dimethoxyphenyl Group:

Formation of the Butanamide Moiety: The final step involves the acylation of the pyridazinone intermediate with o-tolylbutanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

Reduction: Reduction of the pyridazinone core can yield dihydropyridazinone derivatives.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydropyridazinone derivatives.

Substitution: Halogenated phenyl derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide has potential as a pharmacophore in drug design. Its structural features suggest it could interact with biological targets such as enzymes or receptors, leading to potential therapeutic applications.

Medicine

In medicine, this compound could be explored for its anti-inflammatory, anticancer, or antimicrobial properties. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

Industrially, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or as a precursor for advanced materials.

Mécanisme D'action

The mechanism of action of 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide would depend on its specific biological target. Generally, it could act by binding to active sites of enzymes, inhibiting their activity, or by interacting with receptors to modulate signaling pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Molecular Comparison

Substituent Effects on Pharmacological Potential

- Sulfonamide (): Introduces polar interactions, which may improve solubility or mimic endogenous sulfa drugs for antimicrobial activity .

- Fluorine () : Increases metabolic stability and hydrophobic interactions, a common strategy in drug design .

- Heterocycles (e.g., Furan in ) : May modulate bioavailability or target selectivity through distinct electronic profiles .

Structure-Activity Relationships (SAR)

- Pyridazinone Core: Critical for maintaining planar geometry, facilitating interactions with biological targets.

- Amide Linker : The butanamide chain provides flexibility, with aryl substituents (e.g., o-tolyl vs. 3-fluoro-4-methylphenyl) fine-tuning steric and electronic complementarity .

- Substituent Bulk : The o-tolyl group in the target compound may reduce off-target binding compared to smaller substituents like ethyl () .

Activité Biologique

The compound 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyridazinones, characterized by a pyridazine core substituted with various functional groups. Its molecular formula is with a molecular weight of 439.47 g/mol. The structural features include:

- Dimethoxyphenyl group : Contributes to the compound's lipophilicity and potential interactions with biological targets.

- Pyridazine moiety : Essential for biological activity, particularly as an enzyme inhibitor.

- Butanamide side chain : Enhances binding affinity to specific receptors.

The primary mechanism of action for this compound involves the inhibition of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory and neurological disorders. By inhibiting PDE4, the compound increases levels of cyclic adenosine monophosphate (cAMP), which plays a critical role in various cellular signaling pathways related to inflammation and immune responses.

Therapeutic Potential

The inhibition of PDE4 suggests potential therapeutic applications in treating conditions such as:

- Asthma

- Chronic obstructive pulmonary disease (COPD)

- Rheumatoid arthritis

- Neurodegenerative disorders

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the core structure can significantly affect biological activity. For instance, variations in the substituents on the pyridazine ring and the butanamide side chain can enhance or diminish inhibitory potency against PDE4.

| Compound Name | Structure | Notable Activity |

|---|---|---|

| This compound | Structure | PDE4 Inhibitor |

| 3-(5-Amino-6-oxo-1,6-dihydropyridazin-3-yl)acetamide | Structure | PDE4 Inhibitor |

Case Studies and Research Findings

- Inhibition Studies : Research has shown that this compound exhibits a high degree of selectivity for PDE4 over other phosphodiesterases, which is crucial for minimizing side effects associated with non-selective inhibitors .

- Pharmacokinetics : Studies indicate favorable pharmacokinetic properties, including good bioavailability and stability in biological systems. For example, one study demonstrated that modifications to the butanamide side chain resulted in improved metabolic stability and prolonged half-life in vivo .

- Molecular Dynamics Simulations : Computational studies have provided insights into the binding interactions between this compound and its target enzymes, further elucidating its mechanism of action at the molecular level .

Q & A

Basic: What are the established synthetic routes for 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(o-tolyl)butanamide, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:

The compound can be synthesized via multi-step protocols involving condensation, cyclization, and amidation. For example:

- Step 1: React 3,4-dimethoxyphenyl precursors with pyridazine derivatives under reflux in anhydrous DMF, using Cs₂CO₃ as a base to facilitate cyclization .

- Step 2: Couple the intermediate with o-tolylamine via EDC/HOBt-mediated amidation in dichloromethane at 0–25°C .

Optimization Tips: - Monitor reaction progress using TLC or HPLC to avoid over-oxidation of the pyridazinone ring.

- Purify intermediates via flash chromatography (hexane:EtOAc gradient) to remove unreacted starting materials .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral discrepancies be addressed?

Methodological Answer:

- 1H/13C NMR: Key for confirming the pyridazinone ring (δ 6.5–7.2 ppm for aromatic protons) and amide carbonyl (δ ~165–170 ppm). Resolve overlapping signals using 2D NMR (COSY, HSQC) .

- IR Spectroscopy: Validate the presence of C=O (1670–1700 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .

- Mass Spectrometry: Use HRMS (ESI+) to confirm molecular ion peaks and rule out side products .

Troubleshooting: - If NMR signals for the o-tolyl group are split, consider rotational isomerism and acquire spectra at elevated temperatures (e.g., 50°C in DMSO-d₆) .

Advanced: How can researchers resolve contradictions in biological activity data across studies, particularly regarding enzyme inhibition efficacy?

Methodological Answer:

Discrepancies often arise from assay variability. To standardize results:

- Assay Design: Use a consistent enzyme source (e.g., recombinant human kinases) and ATP concentration (1 mM) in inhibition assays.

- Control Compounds: Include reference inhibitors (e.g., staurosporine for kinases) to normalize IC₅₀ values .

- Statistical Validation: Perform dose-response curves in triplicate and apply ANOVA to assess significance (p < 0.05) .

Advanced: What strategies improve the yield of this compound derivatives during functionalization?

Methodological Answer:

- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 150°C, 20 min) while maintaining yields >80% .

- Protecting Groups: Temporarily protect the pyridazinone oxygen with TMSCl during alkylation steps to prevent side reactions .

- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMAc) to enhance solubility of aromatic intermediates .

Advanced: How can computational modeling guide the design of analogs with enhanced binding affinity for target receptors?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to predict binding poses of the compound in the active site of COX-2 or kinase targets. Focus on interactions between the 3,4-dimethoxyphenyl group and hydrophobic pockets .

- MD Simulations: Perform 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Prioritize analogs with lower RMSD (<2 Å) .

- QSAR Models: Develop regression models using descriptors like logP and polar surface area to correlate structure with activity .

Basic: What are the critical stability considerations for storing this compound, and how should degradation products be identified?

Methodological Answer:

- Storage: Store at –20°C under argon in amber vials to prevent photodegradation and hydrolysis of the amide bond.

- Degradation Monitoring: Use LC-MS (C18 column, 0.1% formic acid in H₂O/MeCN gradient) to detect hydrolysis products (e.g., free o-tolylamine) .

- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks and compare HPLC profiles to fresh batches .

Advanced: How can researchers validate the proposed metabolic pathways of this compound in preclinical models?

Methodological Answer:

- In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and NADPH. Quench reactions with acetonitrile and analyze metabolites via UPLC-QTOF .

- Isotope Labeling: Synthesize a deuterated analog (e.g., deuterium at the benzylic position) to trace Phase I oxidation pathways .

- In Vivo Correlation: Administer the compound to Sprague-Dawley rats and collect plasma/bile for metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.